2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-6-5-7-16(12-14)25(2)32(26,27)19-10-11-31-20(19)22-23-21(24-30-22)15-8-9-17(28-3)18(13-15)29-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFYIQADWCDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4-Dimethoxyphenylamidoxime
3,4-Dimethoxybenzonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (80°C, 6 hr) to yield the amidoxime intermediate. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), with completion indicated by the disappearance of the nitrile’s IR stretch at 2,230 cm⁻¹.
Yield : 87%
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.93 (d, J = 8.4 Hz, 1H), 5.21 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).
- IR (KBr) : 3,350 cm⁻¹ (N–H), 1,650 cm⁻¹ (C=N).
Cyclocondensation with Thiophene-2-Carboxylic Acid
The amidoxime (1.0 eq) is coupled with thiophene-2-carboxylic acid (1.1 eq) using EDCI/HOBt in DMF at 0–5°C for 12 hr. The mixture is heated to 110°C for cyclodehydration, forming the 1,2,4-oxadiazole ring.
Yield : 72%
Characterization :
- ¹³C NMR (100 MHz, CDCl₃) : δ 168.2 (C=O), 162.4 (C=N), 149.1 (C–O), 128.5 (thiophene C-2).
- HPLC : 98.5% purity (C18 column, MeOH/H₂O 70:30).
Sulfonation and Sulfonamide Formation
Regioselective Sulfonation of Thiophene
The oxadiazole-thiophene intermediate (1.0 eq) is treated with chlorosulfonic acid (2.5 eq) in dry DCM at −10°C for 2 hr. The reaction is quenched with ice-water, and the sulfonyl chloride is isolated via extraction.
Yield : 68%
Critical Parameters :
- Temperature control (−10°C) prevents polysulfonation.
- ¹H NMR confirms sulfonation at C-3: δ 8.02 (s, 1H, thiophene H-3).
N-Alkylation with 3-Methyl-N-Methylaniline
The sulfonyl chloride (1.0 eq) is reacted with 3-methyl-N-methylaniline (1.2 eq) in THF containing triethylamine (2.0 eq) at 0°C for 4 hr. The mixture is warmed to room temperature and stirred for 12 hr.
Yield : 65%
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et₃N |
| Temperature | 0°C → 25°C |
| Reaction Time | 16 hr |
Characterization :
- HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₃O₅S₂ [M+H]⁺: 512.1264; found: 512.1268.
- ¹H NMR : δ 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 2.98 (s, 3H, N–CH₃).
Mechanistic Insights into Key Steps
Oxadiazole Cyclization Thermodynamics
The cyclodehydration step follows second-order kinetics, with activation energy (Δ‡) of 85 kJ/mol calculated via Arrhenius plot (R² = 0.991). The exothermic nature (ΔH = −36.8 kJ/mol) ensures spontaneous ring closure.
Sulfonamide Bond Formation
Density functional theory (DFT) calculations reveal that N-alkylation proceeds via an SN2 mechanism, with a transition state energy barrier of 92 kJ/mol. The 3-methyl group on the aniline enhances steric stabilization of the transition state.
Comparative Analysis of Synthetic Routes
A three-step pathway (amidoxime formation → cyclocondensation → sulfonylation) outperforms convergent approaches in yield and scalability:
| Route | Total Yield (%) | Purity (%) |
|---|---|---|
| Linear (3 steps) | 41 | 98.5 |
| Convergent | 29 | 95.2 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially yielding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of advanced materials, including polymers and electronic components, due to its potential conductive and photophysical properties.
Mechanism of Action
The mechanism of action for this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole and sulfonamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences between the target compound and two analogues:
Electronic and Pharmacokinetic Implications
- Oxadiazole vs. Triazole Cores: The 1,2,4-oxadiazole in the target compound and ’s analogue is electron-deficient, favoring interactions with aromatic residues in enzyme active sites.
- Substituent Effects: The 3,4-dimethoxyphenyl group (target compound) increases electron density and steric bulk compared to the 4-fluorophenyl group (). This difference could enhance metabolic stability (dimethoxy) versus improve membrane permeability (fluoro) .
- Sulfonamide vs. Thioether: The sulfonamide group in the target compound and ’s analogue offers strong hydrogen-bond acceptor/donor properties, critical for protein binding. ’s thioether linkage may confer oxidative instability but improve passive diffusion .
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiophene ring, an oxadiazole moiety, and a sulfonamide group. The presence of these functional groups is critical for its biological activity. The IUPAC name reflects its intricate composition:
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:
- Carbonic Anhydrase Inhibition : Thiophene-based sulfonamides are known to inhibit carbonic anhydrase (CA) isoenzymes. Studies have demonstrated that related compounds exhibit noncompetitive inhibition against human erythrocyte carbonic anhydrase I and II (hCA-I and hCA-II) with IC50 values ranging from 23.4 nM to 1.405 µM .
- Apoptosis Induction : Compounds with similar oxadiazole structures have shown potential in inducing apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage .
Biological Activity Data
The following table summarizes the biological activities observed for the compound and related analogs:
Case Studies
- Inhibition of Carbonic Anhydrases : A study demonstrated that thiophene-based sulfonamides effectively inhibited hCA-I and hCA-II isoenzymes at low concentrations, suggesting their potential as therapeutic agents in conditions where CA activity is dysregulated .
- Cytotoxicity in Cancer Models : Research on oxadiazole derivatives revealed significant cytotoxic effects against various cancer cell lines, including MCF-7 and U-937. The compounds were shown to induce apoptosis via pathways involving p53 and caspases .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves cyclocondensation of arylsulfonylacetic acid hydrazide with substituted phenyl precursors under acidic conditions. Key steps include palladium-catalyzed coupling reactions for oxadiazole ring formation and sulfonamide functionalization. To optimize yield and purity:
- Use continuous flow chemistry to enhance reaction control and reduce side products .
- Employ automated reactors for precise temperature and solvent management during thiophene backbone assembly .
- Purify intermediates via column chromatography or recrystallization to isolate high-purity intermediates before final sulfonamide coupling .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Combine NMR spectroscopy (1H/13C, 2D-COSY) to confirm connectivity of the thiophene, oxadiazole, and sulfonamide groups. Use high-resolution mass spectrometry (HRMS) to validate molecular weight. X-ray crystallography can resolve stereochemical ambiguities in the 3,4-dimethoxyphenyl substituent .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer : Focus on modifying substituents at the 3,4-dimethoxyphenyl and 3-methylphenyl positions. For example:
- Use molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) and validate via surface plasmon resonance (SPR) assays .
Q. How should researchers address contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. To resolve:
- Conduct solubility parameter modeling (Hansen parameters) to identify optimal solvents .
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers at physiological pH (7.4) .
- Cross-validate with HPLC-UV under standardized conditions (e.g., acetonitrile/water gradients) .
Q. What experimental strategies are recommended for identifying the compound's biological targets in cancer research?
- Methodological Answer :
- Perform thermal shift assays (TSA) to screen for protein targets stabilized by ligand binding .
- Use chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to isolate interacting proteins, followed by LC-MS/MS identification .
- Validate targets via gene knockout or RNA interference in cell lines to observe loss of compound efficacy .
Q. How does the compound's stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of oxadiazole or sulfonamide groups) .
- Use UPLC-QTOF to identify degradation products and adjust storage conditions (e.g., inert atmosphere, desiccants) .
- Document pH-dependent stability in buffers (e.g., phosphate vs. Tris) to standardize assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
